3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane
CAS No.:
Cat. No.: VC13584897
Molecular Formula: C12H18BrFOSi
Molecular Weight: 305.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BrFOSi |
|---|---|
| Molecular Weight | 305.26 g/mol |
| IUPAC Name | (3-bromo-2-fluorophenoxy)-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3 |
| Standard InChI Key | XWSMZOMURLBQCS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)Br)F |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)Br)F |
Introduction
3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is a complex organosilicon compound with the CAS number 1392196-70-1. Its chemical structure includes a phenyl ring substituted with bromine and fluorine, linked to a tert-butyldimethylsilane group. This compound is of interest in organic synthesis due to its potential as an intermediate in the production of various pharmaceuticals and materials.
Synthesis and Applications
The synthesis of 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of a bromo-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base. This process is common for forming silyl ethers, which are useful protecting groups in organic synthesis.
Synthesis Steps
-
Starting Materials: 3-Bromo-2-fluorophenol and tert-butyldimethylsilyl chloride.
-
Reaction Conditions: Typically involves a base like imidazole and a solvent such as dimethylformamide (DMF).
-
Purification: The product can be purified using column chromatography.
Applications
-
Organic Synthesis: Acts as an intermediate in the synthesis of complex molecules, particularly those requiring protection of hydroxyl groups.
-
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactive functional groups.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume